REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[NH:6][CH:7]=[CH:8][CH:9]=1)=[O:4].CCC([O-])(C)C.[K+].C1(C)C=CC=CC=1.ClC1C=CC(C(O[NH2:32])=O)=CC=1>CN1C(=O)CCC1>[CH3:1][O:2][C:3]([C:5]1[N:6]([NH2:32])[CH:7]=[CH:8][CH:9]=1)=[O:4] |f:1.2|
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
425 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1NC=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
potassium tert-pentoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)ON)C=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the slurry was stirred at rt for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
2007, 9(19) 3821-3824) was added in one portion
|
Type
|
CUSTOM
|
Details
|
the cold bath was removed
|
Type
|
ADDITION
|
Details
|
after addition
|
Type
|
CUSTOM
|
Details
|
Subsequently, the reaction was quenched by addition of saturate sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
organic layers was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1N(C=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 309 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |